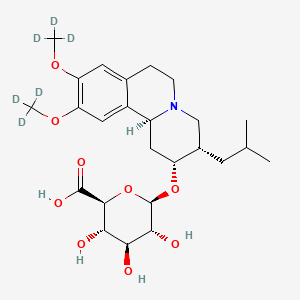
cis-Dihydrotetrabenazine Glucuronide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dihydrotetrabenazine Glucuronide-d6: is a labeled analogue of cis-Dihydrotetrabenazine Glucuronide. It is a derivative of Tetrabenazine, a dopamine-depleting agent used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C₂₅H₃₁D₆NO₉ and a molecular weight of 501.6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide-d6 involves the glucuronidation of cis-Dihydrotetrabenazine. The process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the substrate. The reaction conditions often include a suitable buffer system and cofactors necessary for enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biocatalysis, where engineered enzymes are used to achieve high diastereoselectivity and yield . Machine learning-assisted directed evolution has been explored to enhance the efficiency of enzyme-catalyzed reactions .
Análisis De Reacciones Químicas
Types of Reactions: cis-Dihydrotetrabenazine Glucuronide-d6 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
cis-Dihydrotetrabenazine Glucuronide-d6 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cis-Dihydrotetrabenazine Glucuronide-d6 involves its role as a dopamine-depleting agent. It inhibits the vesicular monoamine transporter (VMAT), leading to a decrease in dopamine storage and release. This reduction in dopamine levels helps alleviate symptoms of hyperkinetic movement disorders.
Comparación Con Compuestos Similares
Tetrabenazine: The parent compound, used for treating hyperkinetic movement disorders.
cis-Dihydrotetrabenazine Glucuronide: The non-labeled analogue of cis-Dihydrotetrabenazine Glucuronide-d6.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies . This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways.
Propiedades
Fórmula molecular |
C25H37NO9 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
Clave InChI |
YDJCTMWZMQNVOB-QEFMAVOKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


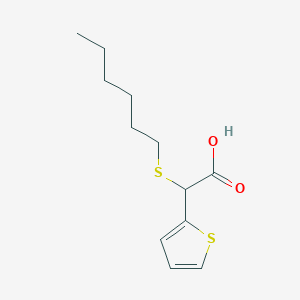
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

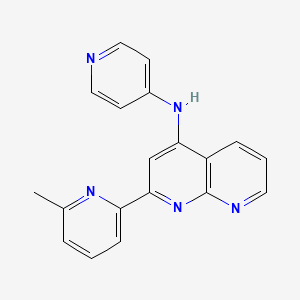
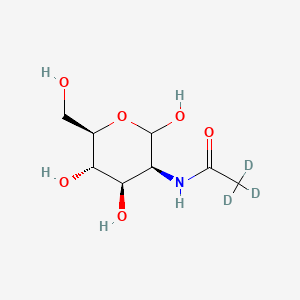

![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
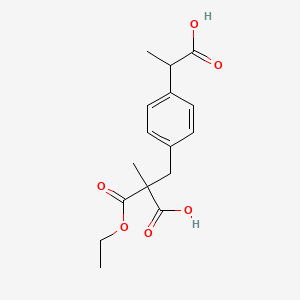
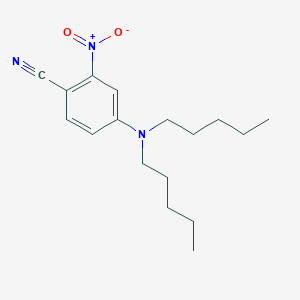

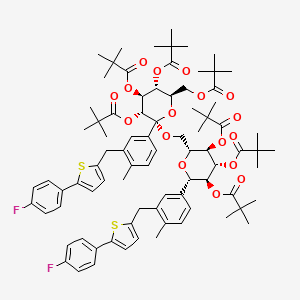

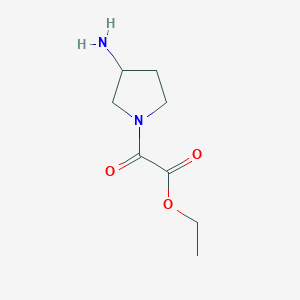
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
